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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of GSK-7975A
on various ion channels. Below you will find troubleshooting guides, frequently asked questions

(FAQs), and detailed experimental protocols to assist in your investigations.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: We are observing incomplete inhibition of store-operated calcium entry (SOCE) in our cell

line with GSK-7975A. What could be the reason?

A1: Several factors could contribute to incomplete inhibition:

Orai Subunit Composition: GSK-7975A exhibits differential inhibitory effects on Orai

isoforms. While it potently inhibits ORAI1 and ORAI2, it is less effective against ORAI3-

containing channels.[1] Your cell line may express a significant population of ORAI3

homomers or ORAI1/3 heteromers. Consider identifying the specific Orai subunits expressed

in your cells using qPCR or Western blotting.

Compound Concentration and Incubation Time: Ensure you are using an appropriate

concentration and pre-incubation time. For endogenous CRAC channels in RBL mast cells,

the IC50 is approximately 0.8 µM, while for heterologously expressed Orai1/STIM1, the IC50

is around 4 µM.[2][3] A 30-minute pre-incubation is often cited.[2]
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Activation Method: The method of channel activation can influence inhibitor sensitivity. For

instance, Orai3 currents activated by 2-APB are approximately 10-fold less sensitive to GSK-
7975A compared to store-depletion activated channels.[2]

Q2: Our patch-clamp electrophysiology results show inhibition of a non-CRAC calcium channel.

Is this a known off-target effect?

A2: Yes, GSK-7975A has documented off-target effects on other calcium-selective channels.

Notably:

L-type Voltage-Gated Calcium Channels (CaV1.2): GSK-7975A has been shown to inhibit L-

type calcium channels with an IC50 of approximately 8 µM.[2]

TRPV6 Channels: GSK-7975A is a potent inhibitor of TRPV6 channels.[3][4] At a

concentration of 10 µM, it can completely block rat TRPV6 channel currents.[2]

If you suspect off-target effects, it is crucial to perform control experiments using specific

blockers for the suspected channel to confirm the observation.

Q3: Does GSK-7975A interfere with the STIM1-Orai1 signaling cascade upstream of channel

gating?

A3: Current evidence suggests that GSK-7975A acts directly on the Orai channel pore or has

an allosteric effect on the channel's selectivity filter.[2][3] It does not appear to affect the

upstream processes of STIM1 oligomerization or the direct interaction and coupling between

STIM1 and Orai1.[2][3]

Q4: We are seeing variability in our results between different mouse models. Is this expected?

A4: Yes, the effects of GSK-7975A can be tissue- and model-dependent. For example, in

mouse models of acute pancreatitis, the efficacy of GSK-7975A in reducing certain

inflammatory markers was dose-dependent and varied between pancreatic and lung tissue.[5]

This is likely due to differences in the underlying pathophysiology and the specific ion channels

involved in each model.
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Summary of GSK-7975A Activity on Various Ion
Channels

Channel Target
Cell Type /
Expression System

Potency (IC50) Notes

Primary Targets

Endogenous CRAC RBL-2H3 mast cells 0.8 ± 0.1 µM

Inhibition of

thapsigargin-induced

Ca²+ entry.[2]

Orai1/STIM1 HEK293 cells ~ 4 µM

Whole-cell patch-

clamp measurements.

[2][3]

Orai3/STIM1 HEK293 cells ~ 4 µM

Whole-cell patch-

clamp measurements.

[2][3]

Orai1 & Orai2
ORAI1/2/3 triple-null

cells
Substantial abrogation [1]

Orai3
ORAI1/2/3 triple-null

cells
Partial inhibition [1]

Off-Targets

L-type Ca²⁺ Channel

(CaV1.2)

Recombinantly

expressed
~ 8 µM

Slight inhibitory effect

noted in a screening

panel.[2]

TRPV6 Channel HEK293 cells
Complete inhibition at

10 µM

Rate of inhibition is

comparable to La³⁺.[2]

[6]

Non-selective cation

channels

Mouse aortic smooth

muscle cells
Potent inhibition

Contributes to

repolarization and

relaxation of aortic

smooth muscle.[7]
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Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
for Measuring ICRAC
This protocol is adapted from studies characterizing GSK-7975A effects on heterologously

expressed Orai/STIM1 channels in HEK293 cells.[2]

Cell Preparation: Plate HEK293 cells co-transfected with Orai1 and STIM1 onto glass

coverslips 24-48 hours before the experiment.

Solutions:

External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 5 Glucose,

10 HEPES (pH 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10

BAPTA (pH 7.2 with CsOH). To achieve passive store depletion and activate ICRAC.

Recording:

Establish a whole-cell configuration.

Hold the cell at a potential of 0 mV.

Apply voltage ramps from -100 mV to +100 mV over 50 ms, applied every 2 seconds.

Allow ICRAC to fully develop (typically 5-10 minutes after achieving whole-cell

configuration).

Compound Application:

Once a stable ICRAC is established, perfuse the external solution containing the desired

concentration of GSK-7975A (e.g., 10 µM).

Record the current until a new steady-state inhibition is reached.

For washout experiments, perfuse with the control external solution.
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Protocol 2: Fura-4 Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration in response to store

depletion and subsequent calcium entry.[2]

Cell Preparation: Plate RBL-2H3 cells on black-walled, clear-bottom 96-well plates.

Dye Loading:

Load cells with Fura-4 AM (or a similar Ca²⁺ indicator) in a physiological salt solution for

30-60 minutes at room temperature.

Wash the cells to remove extracellular dye.

Compound Incubation: Pre-incubate the cells with various concentrations of GSK-7975A or

vehicle control for 30 minutes.

Measurement:

Use a fluorescence plate reader capable of ratiometric measurement (e.g., 340/380 nm

excitation, ~510 nm emission).

Record a baseline fluorescence ratio.

To deplete intracellular calcium stores, add thapsigargin (e.g., 1 µM) in a calcium-free

buffer.

Once the intracellular calcium release has returned to baseline, add a buffer containing

calcium (e.g., 2 mM final concentration) to initiate store-operated calcium entry.

Data Analysis: The magnitude of the increase in the Fura-4 ratio after the addition of external

calcium corresponds to the level of SOCE. Compare the response in GSK-7975A-treated

wells to the vehicle control.
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Phase 1: Preparation Phase 2: Assay Execution Phase 3: Data Analysis

Cell Culture
(e.g., HEK293, RBL)

Transfection
(if required, e.g., Orai1/STIM1) Plate Cells for Assay Pre-incubate with

GSK-7975A
Activate Channels

(e.g., Thapsigargin)
Measure Response

(Ca²+ influx or I-CRAC) Data Acquisition Quantify Inhibition
(IC50 Calculation)

Off-Target Validation
(Control Blockers)

Conclusion
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Start: Incomplete
Inhibition Observed

Is [GSK-7975A] and
incubation time adequate?

Is activation method
store-depletion dependent?

Yes

Action: Increase concentration
or incubation time

No

What is the Orai
subunit composition?

Yes

Note: 2-APB activated Orai3
is less sensitive

No

Action: Profile Orai
isoform expression (qPCR)

Unknown

Conclusion: Incomplete inhibition
likely due to ORAI3 expression

ORAI3 High

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15615724?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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